(2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine
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Overview
Description
The compound (2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine is a complex organic molecule that features a chromen-2-imine core with chlorophenyl and thiazolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2H-chromen-2-one with 4-(4-chlorophenyl)-1,3-thiazol-2-amine under acidic conditions to form the desired imine compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the thiazole ring is particularly significant as it is a common pharmacophore in many bioactive molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. The imine group and the thiazole ring are key features that contribute to the compound’s interaction with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the thiazole ring can interact with metal ions in enzyme active sites, inhibiting their function. Additionally, the imine group can form reversible covalent bonds with nucleophilic residues in proteins, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-(4-Chlorophenyl)-N-(2,4-difluorophenyl)-3-{(E)-[1-(2-pyridinyl)ethylidene]amino}-1,3-thiazol-2(3H)-imine
- N-[(2Z)-4-(4-Chlorophenyl)-3,5-diethyl-1,3-thiazol-2(3H)-ylidene]-3,4-dimethoxybenzamide
Uniqueness
Compared to similar compounds, (2Z)-6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenyl-2H-chromen-2-imine stands out due to its unique combination of a chromen-2-imine core with chlorophenyl and thiazolyl substituents. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2OS/c25-17-8-6-15(7-9-17)21-14-30-24(28-21)20-13-16-12-18(26)10-11-22(16)29-23(20)27-19-4-2-1-3-5-19/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRSZYDEVVAFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C4=NC(=CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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